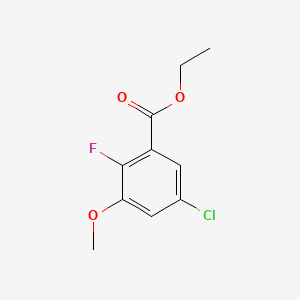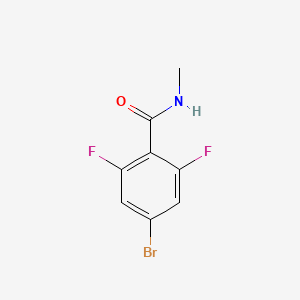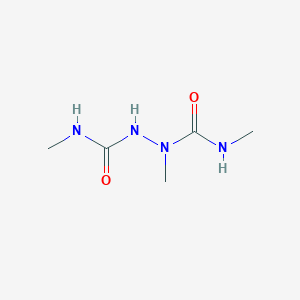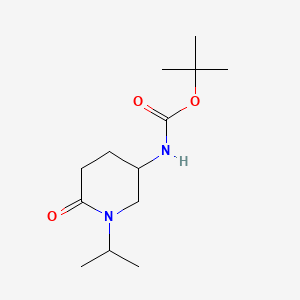
1-Fluoro-2,3-dimethoxy-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2,3-dimethoxy-4-methylbenzene is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . It is a derivative of benzene, characterized by the presence of a fluorine atom, two methoxy groups, and a methyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Fluoro-2,3-dimethoxy-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 2,3-dimethoxy-4-methylbenzene using a fluorinating agent such as Selectfluor . The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to purify the final product and ensure high yield and purity.
Chemical Reactions Analysis
1-Fluoro-2,3-dimethoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2,3-dimethoxy-4-methylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Fluoro-2,3-dimethoxy-4-methylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
1-Fluoro-2,3-dimethoxy-4-methylbenzene can be compared with other similar compounds such as:
1-Fluoro-2,3-dimethoxybenzene: Lacks the methyl group, which can affect its reactivity and physical properties.
2,3-Dimethoxy-4-methylbenzene: Lacks the fluorine atom, resulting in different chemical behavior and applications.
1-Fluoro-4-methylbenzene:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and make it valuable for targeted research applications.
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-fluoro-2,3-dimethoxy-4-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3 |
InChI Key |
DIQLUBOYYKDQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methoxyphenyl)methoxy]propanoic Acid](/img/structure/B14021458.png)
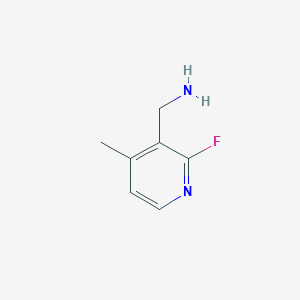
![N-[(E)-(4-chloro-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14021463.png)
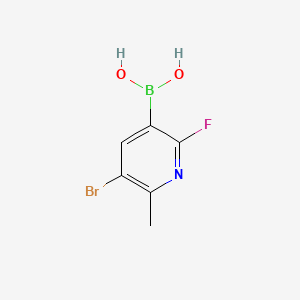


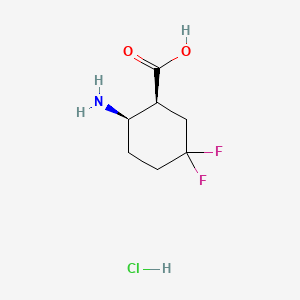
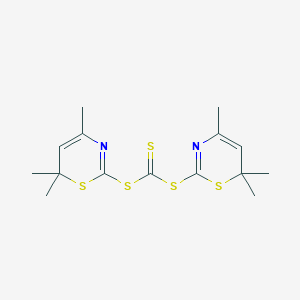
![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)
